Product packaging for Isavuconazole(Cat. No.:CAS No. 241479-67-4)

Isavuconazole

Número de catálogo: B1672201
Número CAS: 241479-67-4
Peso molecular: 437.5 g/mol
Clave InChI: DDFOUSQFMYRUQK-RCDICMHDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Isavuconazole is the active moiety of the prodrug isavuconazonium sulfate and belongs to the second-generation triazole class of systemic antifungal agents . It functions by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition leads to the accumulation of toxic sterol precursors and ultimately to fungal cell death . Its mechanism provides a broad spectrum of activity against a diverse range of yeasts, dimorphic fungi, and molds, including Aspergillus and Candida species, as well as agents of mucormycosis . This compound is recognized for its favorable pharmacokinetic profile, including high oral bioavailability that is not significantly impacted by food intake or gastric pH, and minimal intra-subject variability . It also presents a distinct drug interaction and side effect profile compared to other triazoles, which makes it a valuable compound for investigative mycology and in vitro research . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H17F2N5OS B1672201 Isavuconazole CAS No. 241479-67-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFOUSQFMYRUQK-RCDICMHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058251
Record name Isavuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241479-67-4
Record name Isavuconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241479-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isavuconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isavuconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11633
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isavuconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isavuconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISAVUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Isavuconazole S Antifungal Action

Gene Expression Profiling in Response to Isavuconazole Exposure

Gene expression profiling studies provide insights into the molecular mechanisms activated in fungi upon exposure to this compound. These studies can identify genes that are upregulated or downregulated in response to the drug, revealing pathways involved in stress response, detoxification, and resistance.

Research using RNA sequencing on Aspergillus fumigatus exposed to azole compounds, including this compound, has shown differential gene expression in pathways essential for azole resistance and cell survival. mdpi.com This indicates that the fungus activates specific genetic regulatory networks to adapt to the presence of the antifungal agent. mdpi.com

In Candida auris, transcriptome analysis following this compound exposure revealed changes in the transcription of genes involved in ergosterol (B1671047) biosynthesis, drug transport (e.g., MDR1), and sphingolipid biosynthesis. nih.gov Upregulation of genes like the transcriptional factor UPC2 and the drug transporter MDR1 suggests the activation of mechanisms aimed at counteracting the drug's effects. nih.gov

These gene expression changes highlight the dynamic cellular response of fungi to this compound, involving the modulation of various pathways to maintain homeostasis and potentially develop resistance.

Proteomic and Metabolomic Analyses of this compound's Fungal Targets and Downstream Effects

Proteomic and metabolomic analyses offer complementary views of the fungal response to this compound by examining changes in protein abundance and metabolic profiles. These approaches can directly assess the impact of this compound on its protein target (CYP51) and reveal downstream effects on cellular metabolism.

Proteomic studies can quantify changes in the levels of CYP51 and other proteins involved in ergosterol biosynthesis or stress response pathways following this compound exposure. While specific detailed proteomic data on this compound's effects were not extensively highlighted in the search results, the principle of azole action implies a direct impact on the abundance or activity of CYP51.

Metabolomic analysis can identify the accumulation of methylated sterol precursors and the depletion of ergosterol, providing direct biochemical evidence of CYP51 inhibition. drugbank.comijnrd.org Changes in other metabolic pathways can also be detected, reflecting the broader cellular disruption caused by the antifungal agent. For instance, the accumulation of toxic intermediates like 14-α-methylated lanosterol (B1674476) is a direct metabolomic consequence of this compound's action. drugbank.comijnrd.org

Data Table: Key Compounds and Targets in this compound's Mechanism of Action

Compound/TargetRole in Fungal CellImpact of this compound
ErgosterolEssential component of fungal cell membraneDepleted, leading to loss of membrane integrity and function. europa.eudrugbank.compatsnap.com
Lanosterol 14α-Demethylase (CYP51/ERG11)Enzyme in ergosterol biosynthesis pathwayInhibited, blocking the conversion of lanosterol to ergosterol. drugbank.comijnrd.orgelsevier.esnih.gov
LanosterolPrecursor in ergosterol biosynthesis pathwaySubstrate for CYP51. drugbank.commdpi.com
Methylated Sterol Precursors (e.g., 14-α-methylated lanosterol)Intermediates in ergosterol biosynthesis pathwayAccumulate due to CYP51 inhibition, causing toxicity and membrane dysfunction. drugbank.comijnrd.org

Research on Isavuconazole S Antifungal Spectrum and Efficacy

In Vitro Susceptibility Research Methodologies for Isavuconazole

In vitro susceptibility testing is crucial for determining the potency of antifungal agents against specific fungal isolates and for monitoring the development of resistance. Standardized methodologies are employed to ensure reproducible and comparable results across different laboratories. nih.gov

Standardization and Refinement of Broth Microdilution and Disk Diffusion Assays for this compound

Broth microdilution (BMD) and disk diffusion are two widely used methods for antifungal susceptibility testing. nih.govasm.org The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these techniques. nih.govasm.org CLSI guidelines, such as M27 for yeasts and M38 for filamentous fungi, serve as reference standards. nih.govnih.govnjlm.net

Research has focused on applying and refining these standardized methods for this compound. For BMD, the method involves preparing fungal inocula to a standardized concentration and testing their growth in serial dilutions of the antifungal agent in broth medium. nih.gov The minimum inhibitory concentration (MIC) is typically defined as the lowest concentration of the drug that inhibits visible fungal growth. nih.gov For azoles like this compound tested against yeasts, the MIC endpoint is often read as the lowest concentration resulting in a prominent (approximately 50%) decrease in turbidity compared to the growth control. nih.govasm.org For molds, the endpoint is usually complete inhibition of growth. nih.gov

Disk diffusion assays involve placing disks impregnated with a specific concentration of the antifungal agent onto agar (B569324) plates inoculated with the fungal isolate. nih.govasm.org The diameter of the zone of inhibition around the disk is measured and correlated with susceptibility. While widely used for its simplicity, standardization of disk diffusion for molds can be more challenging than for yeasts. njlm.net

Studies have evaluated the performance of CLSI and EUCAST BMD methods for this compound susceptibility testing against various fungal species. researchgate.netoup.com These studies contribute to establishing reliable protocols for determining this compound MICs. researchgate.net

Comparative Analysis of Etest and Agar Dilution Methodologies for this compound Susceptibility Testing

The Etest (gradient diffusion) and agar dilution methods are alternative techniques for determining antifungal susceptibility. nih.govmdpi.com The Etest utilizes a plastic strip impregnated with a continuous gradient of the antifungal concentration, placed on an inoculated agar plate. nih.govnih.gov The MIC is read at the intersection of the inhibition ellipse with the strip. nih.govnih.gov Agar dilution involves incorporating different concentrations of the antifungal agent directly into the agar medium before plating the fungal isolate.

Comparative studies have assessed the agreement between Etest, agar dilution, and the reference BMD methods for this compound. For Cryptococcus species, a high agreement (97.8%) was found between Etest and BMD for this compound susceptibility testing. nih.gov For Aspergillus and Candida species, concordance rates between Etest and BMD have been reported to be over 90%. nih.gov However, the essential agreement between Etest and CLSI BMD for rare yeast pathogens has been reported as moderate for this compound, ranging from 52.7% to 83.8% depending on the species. asm.orgnih.gov For Mucorales, one study evaluating Etest against 45 isolates showed an acceptable essential agreement of 84% compared to reference techniques. mdpi.com

While Etest can be a convenient alternative, particularly in clinical laboratories, it is important to note that the MIC endpoint obtained by Etest for azoles against yeasts is sometimes raised to the next 2-fold dilution to align with the CLSI procedure. nih.gov

This compound Efficacy Research Against Specific Fungal Pathogens

This compound has demonstrated efficacy against a broad range of fungal pathogens in both in vitro studies and clinical trials. asm.orgoup.comnih.gov

Aspergillosis Research: Efficacy Against Aspergillus Species

This compound exhibits potent in vitro activity against various Aspergillus species, including A. fumigatus, A. flavus, A. niger, and A. terreus. asm.orgoup.comdovepress.com Its in vitro potency against Aspergillus appears comparable to that of voriconazole (B182144), even against isolates with reduced susceptibility or resistance to voriconazole. asm.org Studies have reported low MIC values for this compound against Aspergillus species. For example, a study evaluating 702 strains of Aspergillus found an MIC90 of 1 µg/mL for this compound. nih.gov MIC50 values for Aspergillus species have been reported in the range of 0.25–1 μg/mL. dovepress.com

However, some studies have noted that this compound appears to have little to no in vitro activity against Scedosporium species, which can sometimes be difficult to differentiate clinically from Aspergillus infections. asm.org MIC values of ≥16 μg/mL have been reported for Scedosporium isolates. asm.org

Pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of invasive aspergillosis suggest that the ratio of the area under the plasma concentration curve (AUC) to the MIC is a key parameter associated with efficacy. asm.orgasm.org

Interactive Table 1: In Vitro Activity of this compound Against Aspergillus Species

SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Aspergillus spp.≤0.03–>16≤0.03≤0.03–0.06 asm.org
Aspergillus spp.Not specifiedNot specified1 nih.gov
Aspergillus spp.Not specified0.25–1Not specified dovepress.com

Mucormycosis Research: Efficacy Against Mucorales Order Fungi

This compound is notable for its activity against fungi belonging to the order Mucorales, the causative agents of mucormycosis, a severe and often fatal invasive fungal infection. asm.orgoup.commdpi.comelsevier.es This activity is a key advantage compared to some other azoles like voriconazole, which typically lack activity against Mucorales. asm.orgmdpi.com

In vitro studies have demonstrated that this compound is active against many genera of Mucoraceae, although MICs can vary widely within a given genus. oup.com For instance, Rhizopus isolates have shown MIC values ranging from as low as 0.12 µg/mL to as high as 32 µg/mL. oup.comdovepress.com Susceptibility testing for Mucorales isolates is therefore recommended to guide treatment. dovepress.com this compound exhibits favorable activity against Lichtheimia, Rhizopus, and Rhizomucor species in vitro. mdpi.com

Clinical research, including the single-arm, open-label VITAL study and matched case-control analyses, has provided evidence of this compound's efficacy in the treatment of mucormycosis. researchgate.netelsevier.esnih.gov These studies have shown comparable response rates to historical controls treated with amphotericin B or posaconazole (B62084). dovepress.comresearchgate.netnih.gov In the VITAL study, among patients with mucormycosis, 11% achieved a partial response and 43% had stable disease by day 42. nih.gov A matched case-control analysis comparing this compound to amphotericin B for primary treatment of mucormycosis found similar day-42 all-cause mortality rates (33% for this compound vs. 39% for amphotericin B). nih.gov Real-world data has also suggested that this compound may outperform amphotericin B in terms of clinical effectiveness, with fewer treatment failures observed in the this compound group in one study. mdpi.com

Interactive Table 2: In Vitro Activity of this compound Against Mucorales Species

Genus/SpeciesMIC Range (µg/mL)Source
Rhizopus spp.0.12 – 32 oup.comdovepress.com
Lichtheimia spp.Not specified mdpi.com
Rhizomucor spp.Not specified mdpi.com
Mucorales (various)0.19 – 32 mdpi.com

Candidiasis Research: Efficacy Against Candida Species

This compound demonstrates activity against most Candida species, including C. albicans, C. glabrata, and C. krusei, the latter being intrinsically resistant to fluconazole (B54011). asm.orgnih.gov In vitro susceptibility testing against Candida species has shown low MICs for this compound. asm.orgnih.gov A study comparing voriconazole and this compound against 1677 Candida isolates found comparable MIC distributions. nih.gov For major Candida species, MIC50 values have been reported as <0.5 mg/L and MIC90 values as <2.0 mg/L. nih.gov Global surveillance data from 2011 and 2012 showed that for most Candida species, the MIC90 values for this compound were ≤0.12 µg/mL, with higher values observed for C. krusei (1 µg/mL) and C. glabrata (2 µg/mL). oup.com

While this compound shows good in vitro activity against many Candida species and has demonstrated efficacy in animal models of candidiasis, it did not achieve noninferiority compared to caspofungin in a Phase 3 clinical trial (ACTIVE study) for the treatment of invasive candidiasis. asm.orgnih.govfrontiersin.org Consequently, it lacks a specific FDA-approved indication for this condition. asm.org However, this compound can be considered for step-down therapy in invasive candidiasis after initial treatment with first-line agents like echinocandins. frontiersin.org

Against the emerging pathogen C. auris, this compound MICs have been reported to be somewhat higher than for other Candida species, similar to those observed for voriconazole, highlighting the reduced susceptibility of this species to these triazoles. asm.org Similarly, reduced in vitro potency has been observed against Rhodotorula species. asm.orgasm.org

Interactive Table 3: In Vitro Activity of this compound Against Candida Species

SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Candida spp.≤0.03–>16≤0.03≤0.03–0.06 asm.org
Candida spp.Not specified<0.5<2.0 nih.gov
C. albicans≤0.03–>16≤0.03≤0.03 asm.org
C. aurisNot specifiedNot specifiedNot specified asm.org
C. glabrataNot specifiedNot specified2 oup.com
C. kruseiNot specifiedNot specified1 oup.com

Cryptococcosis Research: Efficacy Against Cryptococcus neoformans

Research has explored the efficacy of this compound against Cryptococcus neoformans, a significant cause of cryptococcosis, particularly cryptococcal meningitis. In vitro studies have shown potent activity of this compound against Cryptococcus species, including C. neoformans and Cryptococcus gattii, with low minimum inhibitory concentration (MIC) values reported. nih.govresearchgate.net For instance, MIC values of ≤0.03 μg/ml were observed against C. neoformans isolates USC1597 and H99 in one study. nih.govresearchgate.netasm.org

The in vivo effectiveness of this compound against cryptococcal meningitis has been evaluated in murine models. nih.govresearchgate.netasm.org In established murine models of cryptococcal meningoencephalitis, oral administration of this compound significantly improved survival and reduced brain fungal burdens in mice infected with C. neoformans isolates USC1597 and H99. nih.govresearchgate.netasm.org Higher doses of this compound were associated with greater improvements in survival and fungal burden reduction, correlating with elevated drug exposures in plasma and brain tissue. nih.govresearchgate.netasm.org The efficacy of this compound in these murine models was comparable to that of fluconazole, a standard treatment for cryptococcal infections. nih.govresearchgate.netasm.orgnih.gov

Clinical data on this compound for cryptococcosis are more limited, primarily derived from studies like the open-label VITAL trial. nih.govnih.gov This study included a small number of patients with Cryptococcus infections, demonstrating successful responses in a majority of those treated with this compound. nih.govnih.gov

Efficacy Research Against Emerging and Rare Fungal Pathogens

This compound has demonstrated broad-spectrum activity in vitro against a variety of fungal species, including yeasts, molds, and dimorphic fungi. nih.govmdpi.comnih.govasm.orgasm.org This includes activity against emerging and rare fungal pathogens that can cause invasive infections, particularly in immunocompromised individuals. mdpi.comnih.govasm.orgnih.govnih.govresearchgate.net

Research has evaluated this compound's efficacy against Mucorales, the causative agents of mucormycosis, a rapidly progressive and often fatal infection. mdpi.comnih.govnih.govasm.orgelsevier.es In vitro studies have shown promising activity against Mucorales isolates. mdpi.comnih.govasm.org In vivo studies using murine models of mucormycosis have demonstrated that this compound treatment can prolong survival time and lower tissue fungal burden, with efficacy comparable to that of liposomal amphotericin B in some models. asm.orgtandfonline.com

This compound has also shown activity against Aspergillus terreus, a species known for its resistance to amphotericin B. mdpi.comnih.gov Furthermore, in vitro studies have indicated activity against certain azole-resistant fungal pathogens, such as A. lentulus, even when resistant to voriconazole and itraconazole (B105839). mdpi.comnih.gov

In Vivo Models for Assessing this compound Efficacy

In vivo models, particularly murine and rabbit models, have been instrumental in assessing the efficacy of this compound against a range of invasive fungal infections. These models allow for the study of drug pharmacokinetics and pharmacodynamics in a living system, providing insights into the relationship between drug exposure and antifungal effect. nih.govasm.orgasm.orgdovepress.comfrontiersin.orgasm.orgoup.com

Development and Validation of Murine and Other Animal Models of Invasive Fungal Infections for this compound Studies

Established murine models of disseminated candidiasis, invasive aspergillosis, mucormycosis, and cryptococcal meningitis have been utilized to evaluate this compound. nih.govresearchgate.netasm.orgnih.govnih.govasm.orgasm.orgtandfonline.comasm.orgdovepress.com These models often involve infecting immunocompromised or immunocompetent mice with specific fungal isolates to mimic human infections. asm.orgtandfonline.comasm.orgdovepress.com The development and validation of these models involve standardizing infection protocols, inoculum sizes, and assessment endpoints to ensure reproducible and reliable results. asm.org

Rabbit models have also been employed, such as in studies of invasive pulmonary aspergillosis and central nervous system phaeohyphomycosis caused by Exserohilum rostratum. asm.orgoup.com These models can offer different physiological characteristics compared to murine models, potentially providing complementary data on drug distribution and efficacy in specific anatomical sites like the central nervous system. nih.govfrontiersin.orgoup.comoup.com

These animal models are crucial for determining key pharmacodynamic parameters, such as the area under the time-concentration curve (AUC) over the MIC (AUC/MIC) ratio, which has been identified as a strong predictor of this compound efficacy in various invasive fungal infection models. researchgate.netnih.govtandfonline.comasm.org Studies in murine models have shown that specific AUC/MIC values are associated with desired outcomes, such as 50% survival in invasive aspergillosis models. nih.govasm.org

Histopathological and Mycological Endpoint Assessment in Preclinical this compound Efficacy Studies

Preclinical in vivo efficacy studies of this compound often involve assessing both histopathological and mycological endpoints to evaluate the extent of fungal infection and the impact of antifungal treatment.

Mycological endpoint assessment typically involves quantifying the fungal burden in infected tissues or organs. This is commonly done by determining the number of colony-forming units (CFUs) per gram of tissue. nih.govresearchgate.netasm.orgtandfonline.comoup.com A reduction in fungal burden in treated animals compared to control groups is a key indicator of antifungal efficacy. For example, studies in murine models of cryptococcal meningitis and mucormycosis have shown significant reductions in brain and lung fungal burdens, respectively, following this compound treatment. nih.govresearchgate.netasm.orgtandfonline.com Quantitative real-time PCR (qPCR) can also be used to measure fungal burden in tissues. asm.org

These endpoint assessments, combined with pharmacokinetic and pharmacodynamic analyses, provide a comprehensive understanding of this compound's activity in vivo and inform the potential clinical utility of the compound.

Pharmacological Research of Isavuconazole

Research into Isavuconazole Pharmacokinetics

Pharmacokinetic studies of this compound have aimed to characterize its absorption, distribution, metabolism, and excretion, as well as to understand the factors influencing its behavior in diverse patient populations.

Research has demonstrated that this compound exhibits high oral bioavailability, approaching 98% drugbank.comresearchgate.netmdpi.com. Studies comparing oral and intravenous administration of isavuconazonium (B1236616) sulfate (B86663) designed to deliver 400 mg of this compound showed geometric least squares mean ratios (GLSMR) for AUC∞ (oral/IV) of 98% (90% CI: 94, 101) and for Cmax (oral/IV) of 78% (90% CI: 72, 85) nih.govresearchgate.net. This high bioavailability supports the interchangeability of oral and intravenous formulations without the need for dose adjustment drugbank.comresearchgate.netnih.govresearchgate.net.

A key finding in absorption research is that this compound absorption is not significantly affected by food intake or by drugs that alter gastric pH, such as esomeprazole (B1671258) mdpi.comnih.govresearchgate.netdovepress.comdovepress.com. A food-effect study showed GLSMR (fed/fasted) for AUC∞ of 110% (90% CI: 102, 118) and for Cmax of 92% (90% CI: 86, 98) nih.govresearchgate.net. The median time to reach maximum plasma concentration (Tmax) was 5 hours with food and 3 hours under fasted conditions nih.govresearchgate.net. A study evaluating the effect of elevated gastric pH with esomeprazole showed GLSMR for this compound AUCtau of 108% (90% CI: 89, 130) and Cmax of 105% (90% CI: 89, 124), indicating no clinically relevant effect nih.govresearchgate.net.

Studies have also shown that administering this compound capsules via nasogastric tube provides exposure similar to oral capsule administration cresemba.com.

This compound is proposed to be widely distributed into most tissues mdpi.com. It has a large volume of distribution, with a mean steady-state volume of distribution (Vss) of approximately 450 L following intravenous administration drugbank.com. The drug is highly bound to plasma proteins, with a reported protein binding rate between 98% and 99%, primarily binding to albumin mdpi.comdovepress.comfrontiersin.orgresearchgate.net.

Tissue distribution studies in rat models have indicated rapid tissue penetration mdpi.com. Research using matrix-assisted laser desorption ionization mass spectrometry imaging (MALDI-MSI) and laser capture microdissection (LCM)-directed high-pressure liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) in experimental pulmonary aspergillosis in mice showed drug enrichment within granulomatous lesions in lung tissue at 1 hour post-dose, with levels quickly equilibrating between lesion and nonlesion areas afterward nih.gov. This compound also demonstrated efficient penetration into the brain in these animal models nih.gov.

In humans, clinical data supporting brain penetration are limited but include case reports of successful treatment of fungal CNS infections mdpi.comfrontiersin.org. A study in healthy volunteers measured this compound concentrations in plasma, cerebrospinal fluid (CSF), epithelial lining fluid (ELF), and peripheral blood mononuclear cells (PBMCs) oup.com. Under steady-state conditions, the average concentrations were 0.07 ± 0.03 mg/L in CSF, 0.94 ± 0.46 mg/L in ELF, and 27.1 ± 17.8 mg/L in PBMCs oup.com. This suggests moderate penetration into ELF, low penetrability into CSF, and high accumulation in PBMCs oup.com.

This compound is primarily metabolized by the hepatic cytochrome P450 enzymes CYP3A4 and CYP3A5 drugbank.comcresemba.comdovepress.comresearchgate.neteuropa.eunih.govfrontiersin.org. In vivo and in vitro studies indicate that CYP3A4, CYP3A5, and subsequently uridine (B1682114) diphosphate-glucuronosyltransferases (UGT) are involved in its metabolism drugbank.comcresemba.comresearchgate.neteuropa.eu. Following the hydrolysis of the prodrug isavuconazonium to this compound, the cleavage product is mainly eliminated by metabolism and subsequent renal excretion of the metabolites fda.gov.

This compound is considered a substrate of CYP3A4 and CYP3A5 europa.eu. Co-administration with inhibitors of CYP3A4 and/or CYP3A5 can increase plasma concentrations of this compound, while inducers can decrease them dovepress.comresearchgate.neteuropa.eu. This compound is also a moderate inhibitor of CYP3A4/5 europa.eufrontiersin.orgalfa-chemistry.com. Studies have shown that this compound can increase the plasma levels of certain CYP3A4 substrates, such as tacrolimus (B1663567) and sirolimus frontiersin.orgresearchgate.net. In vitro studies have also explored the inhibitory effects of this compound on other CYP enzymes, identifying it as an inhibitor of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 to varying extents nih.gov. However, in clinical studies, this compound appeared to be a mild inducer of CYP2B6 but did not seem to significantly affect CYP1A2, CYP2C8, or CYP2D6-mediated metabolism nih.gov.

Following oral administration of radiolabeled this compound, approximately 46.1% of the total radioactivity was detected in the feces, and about 45.5% was recovered in urine drugbank.comcresemba.com. Renal excretion of unchanged this compound is minimal, accounting for less than 1% of the total administered dose drugbank.comcresemba.comeuropa.eu. The inactive cleavage product of the prodrug is primarily eliminated by metabolism and subsequent renal excretion of the metabolites fda.gov.

A mass balance study indicated that this compound is eliminated via bile, accounting for approximately 15% of the dose researchgate.netasm.org. Over a 600-hour period after an oral dose, a mean of 91.6% of radioactivity was recovered in urine and feces researchgate.netasm.org. Based on the long half-life and high bioavailability, it has been assumed that a significant proportion of the dose (around 85.8%) is cleared via hepatic metabolism asm.org.

Population pharmacokinetic (PopPK) modeling and simulation have been utilized to understand this compound behavior in various patient populations, including healthy subjects and those with invasive fungal infections, hepatic impairment, renal impairment, obesity, and pediatric patients drugbank.comdovepress.comresearchgate.netnih.govresearchgate.netnih.govmdpi.com.

PopPK analyses have generally described this compound pharmacokinetics using a two-compartment model with first-order elimination dovepress.comnih.govresearchgate.netmdpi.com. For oral formulations, Weibull absorption has often been used, although first-order absorption has also been applied in some models dovepress.comnih.gov.

Studies have identified various covariates influencing this compound pharmacokinetics. Body mass index (BMI) is a common covariate, often positively correlated with the volume of distribution in the peripheral compartment dovepress.comnih.gov. Other identified covariates include total body weight, lean body mass, race, sex, population type (healthy volunteers/patients), and creatinine (B1669602) clearance dovepress.comnih.gov.

PopPK models have been used to simulate concentration profiles and evaluate the need for dose adjustments in specific populations researchgate.netresearchgate.net. For instance, simulations have suggested that patients with severe hepatic impairment may require a dose reduction asm.orgresearchgate.net. Studies in critically ill patients, including those on continuous renal replacement therapy (CRRT) or extracorporeal membrane oxygenation (ECMO), have shown some variability in concentrations, although routine therapeutic drug monitoring may not be strictly necessary based on some analyses elsevier.esmdpi.com. However, other studies suggest that CRRT and ECMO may affect the volume of distribution and potentially require dose adjustments to achieve target concentrations dovepress.com.

PopPK models have also been applied to pediatric patients, using weight-based allometric scaling to achieve exposures similar to adults frontiersin.orgresearchgate.net.

Research has explored the potential influence of genetic polymorphisms in CYP3A4 and CYP3A5 on this compound pharmacokinetics nih.govresearchgate.netkarger.comsci-hub.se. While this compound is primarily metabolized by CYP3A4/5, studies have shown that common polymorphisms like CYP3A5*3, which is associated with a lack of CYP3A5 activity and is prevalent in Caucasian populations, may not fully explain observed variability in this compound exposure nih.gov.

Some studies have investigated the CYP3A4*22 polymorphism, which is less common in Caucasian populations, and found it in a subset of patients with unexpected pharmacokinetic profiles, suggesting it might play a role, although other factors are also likely involved nih.govsci-hub.se. The potential for allelic polymorphisms in CYP3A4 and CYP3A5 to contribute to altered drug metabolism and influence this compound exposure has been noted researchgate.net. However, compared to other azoles like voriconazole (B182144) and posaconazole (B62084), this compound appears to exhibit less pharmacokinetic variability and a lower propensity for drug-drug interactions researchgate.netelsevier.eskarger.com.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValue/FindingSource(s)
Oral Bioavailability~98% drugbank.comresearchgate.netmdpi.com
Tmax (oral, fasted)~3 hours nih.govresearchgate.net
Tmax (oral, fed)~5 hours nih.govresearchgate.net
Effect of Food on AbsorptionNot significantly affected mdpi.comnih.govresearchgate.netdovepress.comdovepress.com
Effect of pH on AbsorptionNot significantly affected nih.govresearchgate.net
Protein Binding98-99%, primarily to albumin mdpi.comdovepress.comfrontiersin.orgresearchgate.net
Steady-State Vss (IV)~450 L drugbank.com
Primary Metabolism EnzymesCYP3A4, CYP3A5, UGT drugbank.comcresemba.comdovepress.comresearchgate.neteuropa.eufrontiersin.org
Renal Excretion (unchanged)<1% of dose drugbank.comcresemba.comeuropa.eu
Excretion in Feces (total)~46.1% of radioactivity drugbank.comcresemba.com
Excretion in Urine (total)~45.5% of radioactivity drugbank.comcresemba.com
Elimination via Bile~15% of dose researchgate.netasm.org
Mean Plasma Half-life~130 hours (PopPK analysis), 110-115 hours (400mg dose), 56-104 hours (PopPK) drugbank.comdovepress.com
Clearance (PopPK)1.9-4.1 L/h dovepress.com

Table 2: Influence of Hepatic Impairment on this compound Clearance (PopPK Modeling)

Hepatic Impairment SeverityPopulation Mean Clearance (L/h)Source(s)
Healthy Subjects2.5 researchgate.net
Mild Hepatic Impairment~1.55 researchgate.net
Moderate Hepatic Impairment~1.32 researchgate.net
Severe Hepatic ImpairmentPredicted ~60% decrease asm.org

Table 3: this compound Concentrations in Different Compartments at Steady State (Healthy Volunteers)

CompartmentAverage Concentration (mg/L)Source(s)
Plasma6.57 ± 1.68 oup.com
CSF0.07 ± 0.03 oup.com
ELF0.94 ± 0.46 oup.com
PBMCs27.1 ± 17.8 oup.com

Population Pharmacokinetic Modeling and Simulation for this compound in Diverse Patient Cohorts

Research into this compound Pharmacodynamics

Pharmacodynamics (PD) studies are crucial for understanding the relationship between drug exposure and antifungal effect, informing optimal dosing strategies and susceptibility breakpoints. asm.orgnih.gov Research into the pharmacodynamics of this compound has utilized both in vitro and in vivo models to characterize its activity against a range of fungal pathogens. asm.orgasm.orgnih.gov

In Vitro Pharmacodynamic Models for this compound Efficacy (e.g., Time-Kill Curves, Post-Antifungal Effect)

In vitro pharmacodynamic models, such as time-kill curves and post-antifungal effect (PAFE) studies, provide insights into the rate and extent of fungal killing and the persistence of antifungal activity after drug levels decline. Time-kill curve studies evaluate the fungicidal or fungistatic activity of an antifungal agent over time at different concentrations. For this compound, time-kill curves have been used to assess its activity against various fungi, including Candida auris. mdpi.comresearchgate.net Studies investigating combinations of this compound with echinocandins against C. auris using time-kill curves have shown that these combinations can be more effective than monotherapy, achieving synergistic and fungistatic activity at specific concentration ranges. mdpi.comresearchgate.net Synergism and fungistatic activity were observed with combinations including this compound at concentrations ≥0.125 mg/L and echinocandin concentrations ≥1 mg/L. mdpi.comresearchgate.net Higher concentrations in combination did not necessarily improve antifungal activity once synergy was achieved in these C. auris studies. mdpi.comresearchgate.net

The post-antifungal effect (PAFE) is the persistent suppression of fungal growth after drug concentrations fall below the minimum inhibitory concentration (MIC). In vitro PAFE studies for this compound have been reported to range from 2 to 5 hours, depending on the serum concentration achieved above the MIC. asm.orgdovepress.com

In Vivo Pharmacodynamic Targets and Surrogate Markers for this compound Efficacy

In vivo pharmacodynamic studies, often conducted in animal infection models, aim to identify the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with therapeutic outcome and to determine the magnitude of this index required for optimal efficacy. For triazole antifungals like this compound, the area under the concentration-time curve to MIC ratio (AUC/MIC) is generally considered the primary PK/PD index correlating with efficacy. asm.orgresearchgate.net

Studies in murine models of invasive fungal infections have been instrumental in determining this compound's in vivo PD targets. In a murine model of disseminated candidiasis, the AUC/MIC ratio was identified as the parameter optimally linking drug exposure with antifungal effect. asm.org The total drug AUC/MIC ratios associated with a 90% probability of survival were reported as 270 in temporarily neutropenic mice and 670 in persistently neutropenic mice. asm.org After correcting for protein binding, these values were found to be similar to those for other triazoles. asm.org The in vivo PAFE in this model was reported as 8.41 hours. asm.org

In murine models of invasive pulmonary aspergillosis (IPA), the AUC/MIC ratio has also been shown to be the key PD driver of this compound efficacy. nih.govasm.org Studies using neutropenic murine IPA models with Aspergillus fumigatus isolates (including wild-type and cyp51 mutants) have determined AUC/MIC targets for specific endpoints. nih.gov The median free-drug AUC/MIC ratio was approximately 5 for a static antifungal effect (preventing net growth or kill) and 11.1 for a 1-log10 killing endpoint. dovepress.comnih.gov These values are consistent with those reported for other triazoles. dovepress.comnih.gov

Surrogate markers are indicators used to monitor the effectiveness of antifungal therapy. In experimental models of invasive fungal infections, markers such as galactomannan (B225805) (for aspergillosis) and (1→3)-β-D-glucan (for candidiasis and aspergillosis) in biological fluids (e.g., serum, bronchoalveolar lavage fluid) have been used to assess fungal burden and monitor therapeutic response to this compound. asm.orgasm.org Studies using dynamic in vitro models simulating the human alveolus and in vivo rabbit models of IPA have utilized galactomannan as a measure of fungal burden to describe the pharmacodynamics of this compound. asm.orgasm.org

Exposure-Response Relationships of this compound in Fungal Infection Models and Clinical Settings

Exposure-response relationships characterize how increasing drug exposure (e.g., AUC, trough concentration) correlates with changes in efficacy or safety outcomes. These relationships are crucial for defining optimal dosing strategies and assessing the potential need for therapeutic drug monitoring (TDM).

In fungal infection models, a clear dose-dependent response has been observed for this compound efficacy. asm.orgoup.com Studies in murine and rabbit models of IPA have demonstrated that higher this compound exposures, particularly in terms of AUC/MIC, are associated with improved outcomes, such as reduced fungal burden and increased survival. nih.govasm.orgoup.com For instance, in a rabbit model of IPA, higher dosages of this compound resulted in greater survival and microbiological resolution. asm.org The AUC0–24/MIC ratio was found to be a quantitative predictor of efficacy against Aspergillus species, with target values for achieving 50% and 90% effective pharmacodynamic indexes estimated in one study as 24.74 and 33.38, respectively, for total drug AUC0–24/MIC based on EUCAST methodology. dovepress.comoup.com

Data Table: In Vivo Pharmacodynamic Targets for this compound

Infection ModelHost Immune StatusPD IndexEndpointTotal Drug Target (AUC/MIC)Free Drug Target (AUC/MIC)Reference
Murine Disseminated CandidiasisTemporarily NeutropenicAUC/MIC90% Probability of Survival270- asm.org
Murine Disseminated CandidiasisPersistently NeutropenicAUC/MIC90% Probability of Survival670- asm.org
Murine Invasive Pulmonary AspergillosisNeutropenicAUC/MICStatic Effect-~5 dovepress.comnih.gov
Murine Invasive Pulmonary AspergillosisNeutropenicAUC/MIC1-log10 Killing-11.1 dovepress.comnih.gov
Murine Invasive Pulmonary AspergillosisImmunocompetentAUC/MIC50% Survival (EUCAST MIC)24.73- dovepress.comasm.org
Murine Invasive Pulmonary AspergillosisImmunocompetentAUC/MIC90% Efficacy (EUCAST MIC)33.38- oup.com

Note: Some studies report total drug AUC/MIC, while others report free drug AUC/MIC. Protein binding of this compound is high (~98%), which should be considered when comparing total vs. free drug targets. asm.orgnih.gov

Research on Drug Interactions Involving Isavuconazole

Investigation of Cytochrome P450-Mediated Drug Interactions with Isavuconazole

The cytochrome P450 enzyme system plays a crucial role in the metabolism of many drugs. elsevier.es this compound interacts with several CYP isoforms, acting as both a substrate and a modulator of their activity. elsevier.eseuropa.eu

In vitro studies have demonstrated that this compound can inhibit several CYP enzymes, including CYP3A4, CYP2C8, CYP2C9, CYP2C19, and CYP2D6. dovepress.comnih.gov It has also shown weak inductive properties on certain CYP enzymes in vitro, such as CYP3A4, CYP2B6, CYP2C8, and CYP2C9. dovepress.comnih.gov

However, in vivo studies provide a more clinically relevant picture of these interactions. This compound is primarily characterized as a moderate inhibitor of CYP3A4/5 and a mild inducer of CYP2B6. elsevier.eseuropa.eueuropa.eutga.gov.au Its effects on other CYP isoforms like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 appear to be minimal in vivo. dovepress.com

This compound's impact on co-administered drugs is largely related to its moderate inhibition of CYP3A4/5 and mild induction of CYP2B6. elsevier.eseuropa.eu

CYP3A4/5 Substrates: Co-administration with this compound can lead to increased plasma concentrations of drugs metabolized by CYP3A4/5. europa.eueuropa.eutga.gov.au Examples of such interactions observed in clinical studies include increases in the exposure of immunosuppressants like tacrolimus (B1663567), sirolimus, and cyclosporine. europa.eudovepress.comseq.es Midazolam, a sensitive CYP3A4 substrate, also showed increased exposure when co-administered with this compound. elsevier.es

CYP2B6 Substrates: As a mild inducer of CYP2B6, this compound can potentially decrease the plasma concentrations of drugs metabolized by this enzyme. europa.eueuropa.eutga.gov.au Studies with bupropion (B1668061), a CYP2B6 substrate, have shown reduced exposure when co-administered with this compound. nih.gov

The table below summarizes some observed effects of this compound on the exposure of co-administered CYP substrates:

Co-administered Drug (Substrate)Primary Metabolizing Enzyme(s)Effect of this compound Co-administration (Change in AUC)Source
MidazolamCYP3A4/5↑ 103% elsevier.es
TacrolimusCYP3A4↑ 125% seq.es
SirolimusCYP3A4↑ 84% seq.es
CyclosporineCYP3A4↑ 29% seq.es
BupropionCYP2B6↓ 42% nih.gov
Warfarin (B611796) (S-warfarin)CYP2C9↑ 11%
Warfarin (R-warfarin)CYP2C9↑ 20%
Methadone (S-methadone)CYP2B6, CYP2C19, CYP3A4↓ 35% nih.gov
Methadone (R-methadone)CYP2B6, CYP2C19, CYP3A4↓ 10% nih.gov

Elucidation of Inhibition and Induction Properties of this compound on CYP Enzymes

Research on Transporter-Mediated Drug Interactions (e.g., P-glycoprotein, OATP) Involving this compound

Drug transporters play a vital role in the absorption, distribution, metabolism, and excretion of medications. nih.gov this compound interacts with several important transporters. elsevier.esnih.gov

This compound has been identified as a mild inhibitor of P-glycoprotein (P-gp). elsevier.eseuropa.eu Co-administration with P-gp substrates such as digoxin (B3395198) can lead to increased plasma concentrations of these drugs. nih.govnih.govresearchgate.net Studies have shown an increase in the AUC of digoxin by 25% when co-administered with this compound. nih.govnih.govresearchgate.net

Research also indicates that this compound is a weak inhibitor of organic cation transporter 2 (OCT2) and potentially OCT1 and MATE1. elsevier.esnih.govnih.govresearchgate.netresearchgate.net Co-administration with metformin (B114582), a substrate for OCT1, OCT2, and MATE1, resulted in increased metformin exposure (AUC increased by 52%). nih.govnih.govresearchgate.netresearchgate.net

In vivo studies have shown that this compound does not appear to have significant inhibitory effects on other transporters like Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporter 1 (OAT1), or OAT3. nih.govnih.govresearchgate.net Although atorvastatin, a substrate of OATP1B1 and P-gp, showed increased exposure when co-administered with this compound, this was attributed primarily to CYP3A4 inhibition rather than OATP1B1 inhibition. nih.gov

The table below summarizes the observed effects of this compound on the exposure of co-administered transporter substrates:

Co-administered Drug (Substrate)Primary Transporter(s)Effect of this compound Co-administration (Change in AUC)Source
DigoxinP-gp↑ 25% nih.govnih.govresearchgate.net
MetforminOCT1, OCT2, MATE1↑ 52% nih.govnih.govresearchgate.netresearchgate.net
AtorvastatinOATP1B1, P-gp, CYP3A4↑ 37% (attributed mainly to CYP3A4 inhibition) nih.govnih.govresearchgate.net
MethotrexateBCRP, OAT1, OAT3No significant change nih.govnih.govresearchgate.net

In Vitro and In Vivo Methodologies for Comprehensive Assessment of this compound Drug Interaction Potential

Comprehensive assessment of this compound's drug interaction potential involves a combination of in vitro and in vivo methodologies. nih.govnih.govnih.gov

In Vitro Studies: These studies typically utilize human liver microsomes, recombinant CYP enzymes, and cell lines expressing specific transporters to identify potential interactions. nih.govnih.gov In vitro experiments can determine inhibition constants (IC50 or Ki) for CYP enzymes and assess transporter-mediated uptake and efflux. nih.govnih.gov These studies are valuable for initial screening and identifying the specific enzymes and transporters involved in potential interactions. nih.govnih.gov For example, in vitro studies were used to determine this compound's inhibitory potential against various CYP isoforms and transporters like P-gp and BCRP. dovepress.comnih.govnih.gov

In Vivo Studies: Clinical pharmacokinetic studies in healthy volunteers are essential to confirm and quantify the interactions identified in vitro under physiological conditions. nih.govnih.govnih.gov These studies typically involve administering this compound with probe substrates for specific enzymes or transporters and measuring the changes in the pharmacokinetic parameters (e.g., AUC, Cmax) of the probe substrates. nih.govnih.govnih.gov Phase 1 clinical trials have been conducted to assess interactions with substrates of various CYP enzymes and transporters like P-gp, OATP1B1, OCT1, OCT2, MATE1, BCRP, OAT1, and OAT3. nih.govnih.govnih.govresearchgate.netnih.gov These studies provide crucial data on the magnitude and clinical relevance of drug interactions. nih.govnih.govnih.govresearchgate.netnih.gov

Clinical Research on Specific Drug-Drug Interaction Profiles of this compound with Concomitant Medications

Clinical research has focused on evaluating specific drug-drug interactions that are likely to be encountered in patient populations receiving this compound, particularly those with compromised immune systems who are often on multiple medications. elsevier.esdovepress.com

Studies have investigated interactions with immunosuppressants (cyclosporine, tacrolimus, sirolimus), which are frequently used in transplant recipients and oncology patients. europa.eudovepress.comseq.es These studies have shown that while this compound can increase the exposure of these agents, the magnitude of the interaction is generally less pronounced compared to other azoles like voriconazole (B182144) or posaconazole (B62084). seq.es

Interactions with other classes of drugs, including anticoagulants (warfarin, dabigatran (B194492) etexilate), oral contraceptives (ethinyl estradiol, norethisterone), antidepressants (bupropion), and statins (atorvastatin), have also been evaluated in clinical trials. nih.goveuropa.eu These studies provide data on the need for dose adjustments or monitoring when these medications are co-administered with this compound. nih.goveuropa.eu

For instance, while this compound is a mild inhibitor of P-gp, monitoring of digoxin levels is recommended when co-administered due to its narrow therapeutic index. nih.goveuropa.euresearchgate.net Similarly, while the interaction with warfarin is not considered clinically significant for dose adjustment, the potential for increased exposure was observed. The interaction with bupropion, a CYP2B6 substrate, resulted in a notable decrease in bupropion exposure, highlighting the inductive effect of this compound on this enzyme. nih.gov

Mechanisms of Resistance to Isavuconazole

Molecular Mechanisms of Acquired Resistance to Isavuconazole in Fungal Pathogens

Acquired resistance to this compound in fungal pathogens primarily involves alterations in the drug target, increased drug efflux, and adaptive stress responses asm.orgmdpi.commdpi.comresearchgate.net. These mechanisms can occur individually or in combination, leading to reduced susceptibility or complete resistance to the antifungal agent.

Characterization of Ergosterol (B1671047) Biosynthesis Pathway Mutations (e.g., cyp51A mutations) Conferring this compound Resistance

Mutations in the genes encoding enzymes involved in the ergosterol biosynthesis pathway, particularly cyp51A (also known as ERG11 in some yeasts), are a major cause of acquired azole resistance, including resistance to this compound nih.govdrugbank.commdpi.commdpi.com. These mutations can lead to amino acid substitutions in the target enzyme, Cyp51A, reducing the binding affinity of this compound nih.govdrugbank.commdpi.com.

In Aspergillus fumigatus, the most well-described mechanism of azole resistance involves alterations in the cyp51A gene nih.govmdpi.com. These alterations can include point mutations in the coding sequence (e.g., G54, G138, P216, M220, G448) or the insertion of tandem repeats (TR) in the promoter region (TR34, TR46), often in combination with point mutations (e.g., TR34/L98H, TR46/Y121F/T289A) nih.govfrontiersin.orgoup.com. The TR34/L98H mutation is a common alteration associated with pan-azole resistance, conferring resistance to multiple azole antifungals, including this compound frontiersin.orgasm.orgasm.orgasm.org. Studies have shown a strong correlation between the presence of cyp51A mutations, particularly TR34/L98H and TR46/Y121F/T289A, and elevated this compound MICs in A. fumigatus isolates asm.orgasm.orgoup.com.

Mutations in cyp51B, a homologue of cyp51A, have also been implicated in azole resistance in A. fumigatus, although their role is considered less prominent than cyp51A mutations nih.govnih.govbohrium.com.

In Candida species, mutations in ERG11 (the cyp51 homologue) can also contribute to this compound resistance by altering the target enzyme nih.govasm.orgmdpi.com.

Role of Efflux Pump Overexpression and Their Contribution to this compound Resistance

Overexpression of efflux pumps is another significant mechanism of acquired resistance to azole antifungals, including this compound, in fungal pathogens nih.govasm.orgmdpi.commdpi.com. These membrane transporters actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration below therapeutic levels asm.orgmdpi.com.

In Candida species, the overexpression of ATP-binding cassette (ABC) transporters, such as Cdr1 and CgCDR1, has been shown to significantly impact this compound MICs nih.govasm.orgmdpi.comnih.gov. Overexpression of these pumps can lead to cross-resistance to multiple azoles nih.govasm.orgmdpi.com. Major facilitator superfamily (MFS) transporters, such as Mdr1, generally have less effect on this compound MICs compared to fluconazole (B54011) and voriconazole (B182144) nih.govmdpi.comnih.gov.

While efflux pump overexpression is a well-established mechanism in Candida, its role in this compound resistance in Aspergillus species is less well-described but considered a potential contributing factor nih.govmdpi.comresearchgate.net. Pleiotropic drug resistance (PDR) transporters, which are members of the ABC transporter superfamily, have been linked to reduced susceptibility to posaconazole (B62084) and this compound in Mucor circinelloides asm.org.

Upregulation of Stress Response Pathways and Adaptive Mechanisms in this compound-Resistant Fungi

Fungi can also develop resistance through the upregulation of stress response pathways and other adaptive mechanisms that help them tolerate the presence of antifungal agents mdpi.comresearchgate.netmdpi.com. These pathways can involve complex signaling networks that allow the fungus to sense and respond to the stress induced by azole exposure researchgate.netmdpi.com.

Studies in A. fumigatus have shown that exposure to azoles can trigger the differential regulation of genes involved in various cellular processes, including stress response and cell signaling mechanisms nih.gov. While the exact contribution of specific stress response pathways to this compound resistance is an area of ongoing research, it is understood that these adaptive mechanisms can play a role in fungal survival under antifungal pressure, potentially contributing to reduced susceptibility or the emergence of persistence researchgate.netmdpi.com. Non-genetic survival mechanisms, such as the formation of persister cells, can also contribute to tolerance to supra-MIC concentrations of azoles researchgate.netmdpi.com.

Intrinsic Resistance Mechanisms to this compound in Specific Fungal Species

Intrinsic resistance refers to the natural lack of susceptibility of certain fungal species to an antifungal agent, regardless of prior drug exposure idse.net. This can be due to inherent characteristics of the fungus, such as the absence of the drug target, alternative metabolic pathways, or naturally occurring efflux mechanisms idse.net.

While this compound exhibits broad-spectrum activity against many yeasts, molds, and dimorphic fungi, including most Candida and Aspergillus species, and has activity against some Mucorales, certain species demonstrate reduced intrinsic susceptibility nih.govidse.netasm.org.

Mucorales species, the causative agents of mucormycosis, exhibit varying degrees of susceptibility to this compound, and species identification and MIC testing are recommended nih.govdovepress.com. While this compound has demonstrated favorable in vitro activity against some Mucorales genera like Lichtheimia, Rhizopus, and Rhizomucor, reduced activity has been reported against Mucor species, particularly Mucor circinelloides asm.orgdovepress.com. This reduced susceptibility in M. circinelloides has been linked to the presence of PDR transporters asm.org.

Candida krusei is intrinsically resistant to fluconazole but is generally susceptible to this compound and other extended-spectrum azoles asm.orgasm.org. However, MICs against Candida glabrata and Candida krusei can be higher than those for other Candida species like C. albicans, C. parapsilosis, and C. tropicalis asm.org. Candida auris, an emerging pathogen, has shown somewhat higher this compound MICs compared to other Candida species asm.org.

Some cryptic species within the Aspergillus genus, such as A. lentulus, A. thermomutatus, A. udagawae, A. tubingensis, A. calidoustus, and A. sydowii, may exhibit reduced susceptibility to mold-active azoles, including this compound, compared to more common species like A. fumigatus, A. flavus, A. niger, and A. terreus asm.orgresearchgate.net. Aspergillus terreus is known for intrinsic resistance to amphotericin B, but this compound generally shows good activity against it nih.govresearchgate.netdovepress.comnih.gov.

Development of Resistance During this compound Therapy: Clinical and Laboratory Findings

The development of resistance during antifungal therapy is a significant concern, potentially leading to treatment failure nih.govmdpi.com. Emergence of azole-resistant strains can occur after repeated exposure to drugs within the azole class nih.govmdpi.com. Cross-resistance among triazoles is common due to their shared mechanism of action nih.govdrugbank.commdpi.comresearchgate.net.

Clinical failure during azole treatment should prompt consideration of an alternative antifungal agent nih.govmdpi.com. While the clinical relevance of cross-resistance between this compound and other azoles is not always clear, in vitro data support cross-resistance in Aspergillus isolates with cyp51A mutations that confer resistance to other azoles like voriconazole nih.govmdpi.comnih.gov. Studies have observed elevated this compound MICs in A. fumigatus isolates that are pan-triazole resistant researchgate.netnih.gov.

In a study evaluating A. fumigatus isolates from patients with chronic pulmonary fungal disease, a high percentage of isolates were considered non-wild-type (resistant to this compound) based on EUCAST breakpoints, reflecting the high prior use of azoles in this patient population mdpi.com.

Laboratory studies using yeast model systems and clinical isolates with characterized azole resistance mechanisms have shown that the effects of azole resistance mechanisms on this compound activity are similar to those observed with other azoles asm.org. Resistance mechanisms involving ABC transporters and ERG11 mutations decreased the activity of this compound, while MDR1 had limited effect asm.orgnih.gov.

The potential for development of resistance to this compound exists and may be due to multiple mechanisms, including cyp51 substitutions, changes in sterol profile, and elevated efflux pump activity fda.gov. Surveillance studies and collection of MIC data are important for monitoring resistance development fda.gov.

Methodologies for Detecting and Characterizing this compound Resistance

Detecting and characterizing this compound resistance is crucial for guiding clinical management and understanding the epidemiology of resistance. Standardized methods for antifungal susceptibility testing, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are essential for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates asm.orgmdpi.comdovepress.com.

Broth microdilution and agar-based diffusion methods are commonly used for in vitro susceptibility testing bohrium.commdpi.comresearchgate.net. MIC values are interpreted using clinical breakpoints or epidemiological cutoff values (ECOFFs) to classify isolates as susceptible, intermediate, or resistant, or as wild-type or non-wild-type asm.orgasm.orgbohrium.com.

Molecular methods are employed to characterize the genetic basis of resistance, particularly the detection of mutations in cyp51A and other resistance genes asm.orgasm.orgnih.govbohrium.comdovepress.comduke.edu. Techniques such as PCR, sequencing, and whole genome sequencing can identify specific mutations and genetic alterations associated with this compound resistance asm.orgasm.orgnih.govbohrium.comdovepress.com. These methods can be applied to both clinical isolates and primary clinical samples duke.edu.

While culture-based methods provide information on susceptibility, they can be limited by low sensitivity and long turnaround times duke.edu. Molecular assays offer the potential for faster detection and characterization of resistance mechanisms directly from clinical samples duke.edu.

Correlation between this compound susceptibility and that of other azoles, particularly voriconazole, can be high, suggesting that voriconazole susceptibility testing might be used to predict this compound susceptibility in some cases, although the correlation can be influenced by the specific resistance mutation asm.orgoup.commdpi.com.

Here is a table summarizing some MIC data for this compound against Aspergillus species:

SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Source
Aspergillus spp.0.06–41- dovepress.com
A. fumigatus complexes-1- dovepress.com
A. flavus complexes-1- dovepress.com
A. niger complexes-2- dovepress.com
A. terreus complexes-0.120.5 dovepress.com
A. fumigatus (Overall)0.12 to >8-- asm.org

Note: MIC50 and MIC90 values may vary between studies depending on the isolates tested and methodologies used.

Here is a table summarizing some MIC data for this compound against Candida species:

SpeciesMIC50 (mg/L)MIC90 (mg/L)Source
Candida spp.< 0.5< 2.0 nih.govmdpi.com
C. albicans≤ 0.03- asm.org
C. parapsilosis≤ 0.03- asm.org
C. tropicalis≤ 0.03- asm.org
C. glabrata0.03 - 0.5- asm.org
C. krusei0.03 - 0.5- asm.org

Note: MIC50 and MIC90 values may vary between studies depending on the isolates tested and methodologies used.

Phenotypic Susceptibility Testing Refinements for this compound Resistance Detection

Phenotypic susceptibility testing, primarily through broth microdilution methods, remains a cornerstone for detecting antifungal resistance, including resistance to this compound. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are employed to determine minimum inhibitory concentrations (MICs). dovepress.comrug.nlasm.org

For Aspergillus fumigatus, EUCAST has defined clinical breakpoints for this compound, classifying isolates as susceptible (S ≤ 1 mg/L) or resistant (R > 1 mg/L). rug.nleuropa.euoup.com EUCAST has also established epidemiological cut-off values (ECOFFs) for some Aspergillus species, which help differentiate wild-type isolates from those with acquired resistance mechanisms. fda.govrug.nlasm.org For A. fumigatus, the EUCAST ECOFF is 2 mg/L. oup.com It is important to note that the EUCAST clinical breakpoint is one step lower than the ECOFF, meaning some wild-type isolates may be classified as resistant based on the clinical breakpoint. oup.com

For Candida species, EUCAST ECOFFs and breakpoints for this compound have not been fully established due to significant interlaboratory variability in MIC data. asm.orgnih.gov However, studies have investigated this compound MIC distributions for various Candida species using EUCAST methods. asm.orgnih.gov

Refinements in phenotypic testing include the use of agar-based azole resistance screening methods, such as VIPcheck™, which can pre-select Aspergillus isolates likely to be resistant before formal MIC testing. oup.comoup.com This can help streamline the detection process, although isolates showing growth on screening plates still require confirmation by broth microdilution. oup.comoup.com

Interpreting this compound MICs requires consideration of established breakpoints and ECOFFs, where available, and understanding that elevated MICs may indicate the presence of resistance mechanisms. fda.govasm.org However, the correlation between in vitro MICs and clinical outcomes can be complex, and clinical failure during azole treatment should prompt consideration of alternative antifungal agents regardless of the in vitro susceptibility result. nih.govmdpi.com

Genotypic Methods for Identifying Resistance Mutations and Polymorphisms

Genotypic methods play a crucial role in identifying the specific genetic alterations underlying this compound resistance. These methods primarily focus on detecting mutations and polymorphisms in the cyp51 genes, particularly cyp51A in Aspergillus and ERG11 in Candida, as well as genes encoding efflux transporters. dovepress.comnih.govmdpi.com

Sanger sequencing is a common method used to sequence the cyp51A gene and its promoter region in Aspergillus isolates to identify known resistance-associated mutations and tandem repeats. dovepress.commdpi.com Common mutations in cyp51A associated with azole resistance in A. fumigatus include TR34/L98H, TR46/Y121F/T289A, G54, M220, and G448S. dovepress.comnih.govrug.nloup.comasm.orgasm.org The TR34/L98H and TR46/Y121F/T289A mutations, often linked to environmental azole exposure, show a distinct pattern of resistance for this compound, similar to voriconazole. oup.comoup.com

Genotypic analysis can reveal various cyp51A mutations, but it is important to note that not all identified mutations consistently correlate with antifungal resistance phenotypes. dovepress.comresearchgate.net Some mutations may lead to varying degrees of azole susceptibility, and the presence of multiple single nucleotide polymorphisms (SNPs) can also contribute to resistance. mdpi.com

While sequencing provides detailed information on cyp51 alterations, other genotypic methods, such as real-time PCR, can be used for the direct detection of specific resistance mutations like TR34/L98H and TR46/Y121F/T289A in clinical specimens. rug.nlasm.org This can potentially provide faster identification of likely resistance mechanisms, although the genotype-phenotype correlation needs careful consideration. rug.nl

For Candida species, genotypic methods may involve sequencing ERG11 to identify point mutations and analyzing the expression levels of efflux pump genes like CDR1, CDR2, CgCDR1, CgCDR2, and MDR1 through techniques like quantitative PCR. nih.govmdpi.comnih.gov

Integrating genotypic and phenotypic testing provides a more comprehensive understanding of this compound resistance mechanisms in clinical isolates. nih.gov

Cross-Resistance Patterns Between this compound and Other Azole Antifungals

Cross-resistance between this compound and other azole antifungals is a significant clinical consideration, as resistance mechanisms can often confer reduced susceptibility to multiple drugs within the same class. nih.govdrugbank.commdpi.com

In Aspergillus species, isolates with Cyp51A mutations conferring resistance to other azoles, such as voriconazole, often show cross-resistance to this compound. nih.govmdpi.commdpi.com Studies have demonstrated a high correlation between this compound and voriconazole MICs for A. fumigatus isolates. oup.comoup.com Isolates harboring mutations like TR34/L98H and TR46/Y121F/T289A are typically resistant to both this compound and voriconazole. nih.govoup.comoup.com

However, cross-resistance patterns are not always consistent across all azoles or all resistance mechanisms. asm.orgdovepress.com For example, some Aspergillus isolates with specific alterations like L98, G138, Y431C, or G434C may show elevated MICs to all triazoles, including this compound, but with varying degrees of susceptibility (e.g., lower posaconazole MICs compared to voriconazole and this compound). dovepress.com Conversely, isolates with the G54 mutation may show lower voriconazole and this compound MICs compared to posaconazole. oup.comdovepress.com Studies have also indicated variable this compound activity in azole-resistant isolates, with cross-resistance observed with voriconazole but not always with itraconazole (B105839) and posaconazole. asm.org

In Candida species, multiple resistance mechanisms can lead to cross-resistance among triazoles, including this compound. nih.govmdpi.com Isolates with resistance or non-wild-type susceptibility to fluconazole and voriconazole have also shown lower susceptibility to this compound. asm.orgnih.gov Efflux pump overexpression, particularly of ABC transporters, contributes to cross-resistance among triazoles in Candida. nih.govmdpi.comnih.gov

Clinical Research Methodologies and Findings with Isavuconazole

Design and Execution of Phase I, II, and III Clinical Trials for Isavuconazole Efficacy and Safety Assessment

The clinical development program for this compound included a series of Phase I, II, and III trials designed to characterize its pharmacokinetic profile, determine appropriate dosing, and assess its efficacy and safety in treating invasive fungal infections. Phase I studies focused on pharmacokinetics and tolerability in healthy volunteers and specific populations asm.orgfda.govfrontiersin.org. Phase III trials were pivotal in evaluating the efficacy and safety of this compound for its approved indications.

A key Phase III trial, the SECURE study (ClinicalTrials.gov registration no. NCT00412893), was a prospective, double-blind, randomized, global, multicenter, comparative-group study. amazonaws.comnih.gov This trial compared the efficacy and safety of this compound with that of voriconazole (B182144) for the primary treatment of invasive mold disease caused by Aspergillus and other filamentous fungi. amazonaws.comnih.govcresemba.com Patients with suspected invasive mold disease were randomized to receive either isavuconazonium (B1236616) sulfate (B86663) (the prodrug) or voriconazole. amazonaws.com The primary efficacy endpoint in the SECURE trial was all-cause mortality through day 42 in the intention-to-treat (ITT) population. amazonaws.comnih.gov

Another relevant study, the VITAL trial, was a single-arm, open-label trial that assessed this compound in adult patients with invasive mucormycosis and other rare fungal diseases. nih.govnih.gov

Research on this compound's Efficacy in Specific Patient Populations

Clinical research has investigated the efficacy of this compound in various patient subgroups who are at high risk for invasive fungal infections or who may have altered drug metabolism.

Immunocompromised Hosts (e.g., Hematopoietic Stem Cell Transplant Recipients, Oncological Patients)

Immunocompromised patients, including those with hematological malignancies and hematopoietic stem cell transplant (HSCT) recipients, are particularly vulnerable to invasive fungal diseases like invasive aspergillosis and mucormycosis. nih.govresearchgate.netdovepress.com Studies have evaluated the use of this compound in these populations for both treatment and prophylaxis.

A retrospective study at a single institution reviewed the real-world use of isavuconazonium sulfate in pediatric oncology and stem cell transplant patients for prophylaxis and treatment of invasive fungal disease. nih.gov Of 20 patients receiving prophylaxis, three had presumed breakthrough IFD. nih.gov Another real-world study in 200 hematological malignancy or allo-HSCT cases with IFD observed a favorable response rate with this compound in 40% of patients at 6 weeks and 60% at 12 weeks. researchgate.netfrontiersin.org

Patients with Renal or Hepatic Impairment and this compound Efficacy Research

The efficacy of this compound has also been studied in patients with renal or hepatic impairment. Research indicates that no dose adjustment is generally recommended for adult patients with renal impairment, including those with end-stage renal disease, as this compound is not removed by hemodialysis. fda.goveuropa.eucresemba.com Studies have shown no significant differences in this compound pharmacokinetics between patients with mild, moderate, or severe renal impairment and healthy subjects. frontiersin.org

For patients with hepatic impairment, no dose adjustment is typically necessary for those with mild or moderate impairment (Child-Pugh Classes A and B). fda.goveuropa.eucresemba.com However, this compound has not been studied in patients with severe hepatic impairment (Child-Pugh Class C), and its use in this population is not recommended unless the potential benefit outweighs the risks, with careful monitoring advised. europa.eu

In an open-label, non-comparative trial supporting the invasive aspergillosis claim, which included 24 patients with invasive fungal infections due to Aspergillus only, 20 patients had renal impairment. fda.gov The all-cause mortality rate through day 42 for the invasive aspergillosis patients with renal impairment was 15%, which was consistent with the results from the blinded comparative trial. fda.gov

Pediatric Patient Populations and this compound Outcomes

Retrospective studies have also suggested that this compound may be an effective salvage therapy in pediatric invasive fungal infections, particularly in children with cancer and those who have undergone HSCT. elsevier.es

Comparative Efficacy Research of this compound Against Other Antifungal Agents

Comparative studies have been conducted to assess the efficacy of this compound relative to other established antifungal agents.

Comparative Studies with Voriconazole in Aspergillosis Research

The SECURE trial was the primary study comparing the efficacy of this compound to voriconazole for the primary treatment of invasive mold disease, including invasive aspergillosis. amazonaws.comnih.govcresemba.com In the ITT population, all-cause mortality from the first dose of study drug to day 42 was 19% with this compound and 20% with voriconazole. amazonaws.comnih.gov The adjusted treatment difference was -1.0% (95% CI -7.8 to 5.7), demonstrating non-inferiority of this compound to voriconazole as the upper bound of the 95% CI (5.7%) did not exceed the 10% non-inferiority margin. amazonaws.comnih.gov

Table: Summary of Key Efficacy Findings in Comparative Trials

Trial/Study TypeComparisonPatient PopulationPrimary Efficacy EndpointThis compound OutcomeComparator OutcomeFindingSource
SECURE (Phase 3, Randomized)This compound vs. VoriconazoleAdults with invasive mold disease (Aspergillus spp. and other filamentous fungi)All-cause mortality through Day 42 (ITT)19%20%Non-inferiority of this compound shown amazonaws.comnih.gov
Meta-analysisThis compound vs. VoriconazolePatients with invasive fungal infectionsOverall response44.84%41.07%No significant difference springermedizin.de
Meta-analysisThis compound vs. VoriconazolePatients with invasive fungal infectionsAll-cause mortality--No significant difference springermedizin.de
Real-World Retrospective StudyThis compound (Monotherapy/Combination)HM/allo-HSCT patients with IFIsFavorable response at 6 weeks40%-- researchgate.netfrontiersin.org
Real-World Retrospective StudyThis compound (Monotherapy/Combination)HM/allo-HSCT patients with IFIsFavorable response at 12 weeks60%-- researchgate.netfrontiersin.org
Phase 2 Pediatric StudyThis compound (Non-comparative)Pediatric patients (1-17 years) with IA or IMSuccessful overall response at EOT54.8%-- nih.govresearchgate.net
Phase 2 Pediatric StudyThis compound (Non-comparative)Pediatric patients (1-17 years) with IA or IMDay 42 all-cause case fatality6.5%-- nih.govresearchgate.net

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Comparative Studies with Amphotericin B in Mucormycosis Research

Comparative studies have investigated the effectiveness of this compound relative to amphotericin B, a traditional treatment for mucormycosis. The VITAL study, an open-label, single-arm study, explored the efficacy and safety of this compound in patients with mucormycosis. elsevier.es A post-hoc analysis from the VITAL trial compared outcomes for 37 patients with mucormycosis receiving this compound to a matched control population from the Fungiscope registry who primarily received liposomal amphotericin B. scottishmedicines.org.ukfda.gov This analysis suggested that this compound provided similar survival benefits at day 42 compared to liposomal amphotericin B. scottishmedicines.org.uk

More recent real-world observational studies have also compared the effectiveness of this compound and amphotericin B for invasive mucormycosis. One such study included 106 patients, with 47 receiving this compound and 59 receiving amphotericin B as primary treatment. mdpi.comresearchgate.netnih.gov The study found a significant difference in the primary therapeutic response (p = 0.013), with a higher treatment failure rate observed in the amphotericin B group (68%) compared to the this compound group (36%) (p = 0.001). mdpi.comresearchgate.netnih.gov However, there were no statistically significant differences in all-cause mortality or mucormycosis-attributable mortality rates between the two groups. mdpi.comresearchgate.netnih.gov

A systematic review of therapeutic outcomes in mucormycosis, which included data from 5364 patients, reported outcomes based on different treatment regimens. Among the 65 patients who received this compound only, the mortality rate was 24.6%. For the 3749 patients who received amphotericin B monotherapy, the mortality rate was 31.5%. oup.com

Data from comparative studies are summarized in the table below:

Study TypeAntifungal RegimenNumber of PatientsPrimary Therapeutic Response (this compound vs. Amphotericin B)Treatment Failure Rate (this compound vs. Amphotericin B)All-Cause MortalityMucormycosis-Attributable Mortality
Real-World Observational Study mdpi.comresearchgate.netnih.govThis compound vs. Amphotericin B47 vs. 59Significant difference (p = 0.013)36% vs. 68% (p = 0.001)No significant differenceNo significant difference
Systematic Review oup.comThis compound only vs. Amphotericin B monotherapy65 vs. 3749Not directly compared in this formatNot directly compared in this format24.6% vs. 31.5%Not specified

Observational Studies and Real-World Evidence Research with this compound in Clinical Practice

Observational studies and the collection of real-world evidence are crucial for understanding the performance of this compound in diverse patient populations encountered in routine clinical care, including those often excluded from controlled clinical trials. mdpi.com

Real-world studies have documented the use and outcomes of this compound for various invasive fungal diseases, including invasive aspergillosis and mucormycosis. researchgate.netresearchgate.netnih.gov These studies provide complementary evidence to the findings from randomized controlled trials. mdpi.com For instance, a retrospective observational study in Europe evaluated data from 218 patients who received this compound for suspected or confirmed invasive aspergillosis (201 patients) or invasive mucormycosis (17 patients). researchgate.net this compound was used as primary therapy in 42.2% of patients and as salvage therapy in 55.5%. researchgate.net The estimated clinical response rate at week 24 was 54.5% for primary treatment and 73.5% for salvage therapy in this cohort. researchgate.net

Another multicenter retrospective study compared the real-world clinical outcomes of this compound to voriconazole and amphotericin B-based regimens in patients with underlying malignancies and transplants. nih.gov This study included 112 patients, with invasive aspergillosis being the most frequent infection (79%). nih.gov this compound was used as primary therapy in 30% of patients. nih.gov Favorable response rates to primary therapy over 12 weeks of follow-up were similar across the this compound, voriconazole, and amphotericin B groups. nih.gov

Real-world data also indicate that this compound is utilized in patients with complex underlying conditions, including those with relapsed or refractory hematologic malignancies and those who have undergone allogeneic hematopoietic stem cell transplantation. mdpi.com Observational data from oncohematological patients have shown that this compound demonstrates efficacy against a broad spectrum of fungal pathogens in this population. elsevier.es

A retrospective observational study specifically aimed to describe the usage of this compound in clinical practice, including in patients with non-classical host factors and infections with non-Aspergillus and non-Mucorales species, often representing off-label use. nih.gov This study highlighted that this compound was frequently chosen for its profile in real-world settings. nih.gov

Real-world studies have also examined this compound plasma concentrations in clinical practice compared to clinical trials, finding similar concentration distributions, pharmacokinetic parameters, and drug exposures between the two populations. asm.org

Real-World Study Characteristics researchgate.netData
Number of patients evaluated218
Primary indication: Invasive Aspergillosis201 patients
Primary indication: Invasive Mucormycosis17 patients
This compound used as primary therapy42.2% of patients
This compound used as salvage therapy55.5% of patients
Estimated clinical response rate at week 24 (primary treatment)54.5% (95% CI, 38.2–66.5%)
Estimated clinical response rate at week 24 (salvage therapy)73.5% (95% CI, 62.7–81.1%)

Post Market Surveillance and Safety Research of Isavuconazole

Pharmacovigilance Research on Adverse Event Profiles of Isavuconazole

Pharmacovigilance research on this compound utilizes spontaneous reporting systems like the FDA Adverse Event Reporting System (FAERS), VigiBase, and EudraVigilance to collect and analyze real-world data on adverse events. nih.govtandfonline.com Analysis of these databases has identified that the most frequently reported adverse events associated with this compound include gastrointestinal disorders such as nausea, vomiting, and diarrhea, as well as elevated liver chemistry tests. nih.govcresemba.comnps.org.auoup.com General disorders and administration site conditions, hepatobiliary disorders, and blood and lymphatic system disorders are among the system organ classes with the most reports and signals. nih.govnih.gov

In a retrospective study analyzing data from VigiBase, EudraVigilance, and FAERS, a total of 4,105 adverse event reports related to this compound were retrieved. The highest proportion of these reports came from individuals aged 18-64 years. nih.gov

Mechanisms of Adverse Events Related to this compound (e.g., Hepatic, Cardiac, Gastrointestinal Toxicity)

The mechanism of hepatotoxicity associated with azole antifungals, including this compound, is not yet entirely clear. nih.govfrontiersin.org However, it may be correlated with their ability to alter human sterol synthesis. nih.gov While transient elevations in serum aminotransferase levels have been observed in patients receiving this compound, clinically apparent hepatotoxicity appears to be less common compared to some other triazoles. nih.govfrontiersin.org Hepatitis has been reported with azole antifungals, including this compound, and monitoring of hepatic enzymes is recommended. europa.eueuropa.eu

This compound is known to induce a dose-related shortening of the QTc interval. drugbank.comeuropa.eu The underlying mechanism for this QTc shortening is unclear, but it may be related to the drug's effect on the ICaL channel. fda.govnih.gov Caution is advised when co-administering this compound with other medications known to decrease the QT interval. europa.eu Although this compound typically shortens the QT interval, there have been recent reports suggesting it could potentially induce QT interval prolongation at regular dosages. nih.gov

Gastrointestinal adverse effects such as nausea, vomiting, and diarrhea are commonly reported with this compound. cresemba.comnih.govresearchgate.net While generally not severe enough to necessitate discontinuation, some studies suggest a potential association between higher serum concentrations and gastrointestinal adverse events like anorexia and reduced appetite, particularly with prolonged treatment. elsevier.es A serum level of 5.86 µg/mL has been suggested as a potential threshold for toxicity, balancing sensitivity and specificity in determining toxicity risk in one study. oup.comoup.com

Identification of Risk Factors for this compound-Associated Adverse Events

Research has aimed to identify factors that may increase the risk of adverse events in patients treated with this compound. Increased age and male sex have been associated with an increased risk for the development of adverse effects in patients receiving this compound for chronic pulmonary fungal disease. mdpi.com In a study evaluating this compound therapeutic drug monitoring and adverse events, age was found to be significantly associated with toxicity risk, with a higher mean age in patients who developed adverse events compared to those who did not. oup.com

Some studies suggest a potential exposure-toxicity relationship for this compound, where the frequency of drug-related adverse events may increase with higher serum drug levels, similar to observations with other triazole agents. oup.comoup.com A mean serum this compound level of 5.1 µg/mL was observed in patients who developed adverse events in one study, compared to a mean level of 3.5 µg/mL in those who did not. oup.com

Patients with severe hepatic impairment (Child-Pugh Class C) have not been studied, and use in this population is not recommended unless the potential benefit outweighs the risks, with careful monitoring for potential drug toxicity. europa.eueuropa.eu

Comparative Safety Research of this compound with Other Antifungals

Comparative safety research indicates that this compound generally exhibits a favorable safety profile compared to some other commonly used antifungal agents, particularly voriconazole (B182144) and posaconazole (B62084). nih.govfrontiersin.orgfrontiersin.orgasm.orgfrontiersin.org

Studies have shown that this compound is associated with significantly lower rates of hepatobiliary disorders, eye disorders, and skin or subcutaneous tissue disorders compared to voriconazole. nps.org.aunih.govfrontiersin.orgfrontiersin.org For instance, in one study, the incidence of hepatobiliary disorders was 9% with this compound versus 16% with voriconazole, eye disorders 15% versus 27%, and skin or subcutaneous tissue disorders 33% versus 42%. frontiersin.orgfrontiersin.org Discontinuation of treatment due to adverse events has also been reported to be significantly lower with this compound compared to voriconazole. nih.govfrontiersin.org

Compared to posaconazole, this compound may also show better safety. frontiersin.orgfrontiersin.org Posaconazole has been associated with a higher frequency of treatment-emergent adverse events, including metabolism and nutrition disorders, skin and subcutaneous tissue disorders, hepatobiliary disorders, and renal and urinary disorders, compared to this compound in some analyses. frontiersin.org

A retrospective study comparing this compound, voriconazole, and posaconazole in real-world patients found that this compound resulted in fewer composite safety outcomes, primarily driven by a decreased incidence of QTc prolongation, compared to voriconazole or posaconazole. nih.govresearchgate.net

Comparative Safety Data Highlights:

Lower incidence of hepatobiliary, eye, and skin disorders compared to voriconazole. nps.org.aunih.govfrontiersin.orgfrontiersin.org

Fewer composite safety outcomes, especially QTc prolongation, compared to voriconazole and posaconazole in a real-world study. nih.govresearchgate.net

Long-Term Safety Research and Outcomes of this compound Therapy in Chronic Settings

Research on the long-term safety and outcomes of this compound therapy in chronic settings is ongoing. Studies involving patients receiving this compound for extended periods, such as those with chronic pulmonary aspergillosis, have provided insights into its tolerability in this context. mdpi.comfrontiersin.orgfrontiersin.org

In a retrospective study of long-term treatment for chronic pulmonary aspergillosis, the incidence of adverse events was significantly lower in patients treated with this compound compared to those treated with voriconazole. nih.govfrontiersin.orgfrontiersin.org Even patients who had previously been intolerant to other triazole antifungals were able to tolerate standard doses of this compound in this setting. frontiersin.orgfrontiersin.org

A real-world study in Europe evaluating this compound use (median treatment duration not specified in snippets, but includes salvage therapy which can be long-term) reported that 21% of patients experienced at least one adverse event, with 17% experiencing serious adverse events. nih.govresearchgate.net Seven serious adverse events were considered related to this compound, leading to discontinuation in 2.3% of patients receiving monotherapy. nih.govresearchgate.net

Another study focusing on this compound therapeutic drug monitoring and adverse events included patients with a median duration of therapy of 255 days, with an interquartile range of 115 to 613 days, indicating long-term use in this cohort. oup.com Adverse events were observed in 38.9% of these patients. oup.com

While initial clinical trials did not consistently show a clear relationship between serum drug concentrations and potential toxicity, studies in patients receiving long-term therapy or those undergoing therapeutic drug monitoring have begun to explore this relationship. oup.comoup.com

Research on Rare and Emerging Adverse Drug Reactions to this compound

Post-market surveillance and pharmacovigilance efforts play a crucial role in identifying rare and emerging adverse drug reactions to this compound that may not have been apparent in pre-approval clinical trials. nih.gov

Analysis of spontaneous reporting databases has the potential to identify novel adverse events associated with this compound. nih.govtandfonline.com While many reported adverse reactions are consistent with those documented in prescribing information, pharmacovigilance studies also look for unlabeled adverse drug reactions. frontiersin.orgfrontiersin.org

Some studies using data mining algorithms on databases like FAERS have identified potential signals for adverse events. While this compound generally has a lower signal intensity compared to other triazoles, the identification of any novel adverse events necessitates further investigation. nih.govtandfonline.comfrontiersin.org

Specific rare or emerging adverse drug reactions are continually being monitored. For example, while QTc shortening is a known effect, recent reports have explored the potential for QTc prolongation at standard doses. nih.gov Severe cutaneous adverse reactions, such as Stevens-Johnson syndrome, have been reported with azole antifungal agents generally, and patients on this compound should be monitored for such reactions. europa.eu

Ongoing pharmacovigilance and further research are essential for a comprehensive understanding of the complete safety profile of this compound, including the identification and characterization of rare and emerging adverse drug reactions in diverse patient populations and clinical settings. nih.govtandfonline.com

Emerging Research and Future Directions for Isavuconazole

Exploration of Novel Formulations and Advanced Delivery Systems for Isavuconazole

While this compound is available in water-soluble intravenous and highly bioavailable oral formulations, research into novel formulations and advanced delivery systems continues. oup.comresearchgate.netresearchgate.net These efforts aim to potentially improve drug targeting, reduce toxicity, and enhance efficacy in specific infection sites. The prodrug, isavuconazonium (B1236616) sulfate (B86663), is rapidly hydrolyzed in the plasma to the active moiety, this compound. nih.gov The existing formulations offer advantages such as predictable pharmacokinetics in adults and the absence of nephrotoxic solubilizing agents in the intravenous preparation, unlike some other azoles. oup.comresearchgate.netresearchgate.net

Combination Antifungal Therapy Research Involving this compound

Investigating the use of this compound in combination with other antifungal agents is a key area of research, particularly for difficult-to-treat or refractory infections. elsevier.esresearchgate.netelsevier.es

Investigation of Synergistic and Antagonistic Interactions with Other Antifungal Agents

Studies are evaluating the in vitro and in vivo interactions between this compound and other antifungal classes, such as echinocandins and polyenes. In vitro studies have shown synergistic interactions between this compound and micafungin (B1204384) against various Aspergillus species (A. fumigatus, A. flavus, A. terreus) and Cunninghamella bertholletiae. dovepress.comasm.org Synergy with micafungin has also been observed against Candida species like C. albicans, C. parapsilosis, and C. krusei. biorxiv.org The combination of this compound and anidulafungin (B1665494) has also demonstrated synergistic interaction for the majority of A. fumigatus isolates, including azole-resistant strains. researchgate.net

However, interactions can be dependent on the fungal species and drug concentrations. For instance, the this compound-amphotericin B combination has resulted in antagonistic interactions in some species like A. fumigatus, A. flavus, Fusarium solani, and Rhizopus microsporus, while showing indifferent interactions against others such as Lichtheimia corymbifera, Mucor circinelloides, and Rhizopus oryzae. dovepress.comasm.org Against A. fumigatus specifically, the combination of this compound and amphotericin B has shown in vitro synergy or additivity. mdpi.com Concentration-dependent synergy and antagonism have also been noted with combinations like this compound and micafungin against C. bertholletiae and L. corymbifera. dovepress.com

In vivo studies in animal models have also investigated combination therapy. In a rabbit model of invasive pulmonary aspergillosis, combination therapy with this compound and micafungin demonstrated a significant dose-dependent reduction in fungal burden, decreased pulmonary injury, and prolonged survival compared to monotherapy. nih.govasm.org

Here is a summary of observed in vitro interactions:

CombinationFungal Species/GroupObserved Interaction (In Vitro)Source
This compound + MicafunginAspergillus fumigatus, A. flavus, A. terreusSynergistic dovepress.comasm.org
This compound + MicafunginCunninghamella bertholletiaeSynergistic dovepress.comasm.org
This compound + MicafunginCandida albicans, C. parapsilosis, C. kruseiSynergistic biorxiv.org
This compound + MicafunginMucor circinelloides, Rhizopus microsporus, R. oryzaeIndifferent dovepress.comasm.org
This compound + MicafunginFusarium oxysporumAntagonistic asm.org
This compound + MicafunginFusarium solani, Lichtheimia corymbifera, Scedosporium apiospermumConcentration-dependent synergy/antagonism dovepress.comasm.org
This compound + Amphotericin BAspergillus fumigatus, A. flavusAntagonistic dovepress.comasm.org
This compound + Amphotericin BFusarium solani, Rhizopus microsporusAntagonistic dovepress.comasm.org
This compound + Amphotericin BLichtheimia corymbifera, Mucor circinelloides, R. oryzaeIndifferent dovepress.comasm.org
This compound + Amphotericin BAspergillus fumigatusSynergy or Additivity mdpi.com
This compound + AnidulafunginAspergillus fumigatus (including azole-resistant)Synergistic researchgate.net
This compound + CaspofunginCandida auris (planktonic and biofilms)Synergistic (majority of isolates) biorxiv.org

Impact on Resistance Development in Combination Regimens

Research is ongoing to understand the impact of combination therapy on the development of antifungal resistance. While cross-resistance with other triazoles is common, particularly with mutations in the CYP51A gene, the effect of combinations on the emergence and spread of resistance is still being investigated. asm.orgresearchgate.net In vitro studies suggest that combinations like this compound and anidulafungin may be beneficial even against azole-resistant A. fumigatus isolates, although not necessarily for isolates with high-level this compound resistance. researchgate.net Further studies are needed to determine if combination regimens can help mitigate the development of resistance compared to monotherapy.

Research into this compound's Potential in New Therapeutic Areas (e.g., Non-Invasive Fungal Diseases, Antifungal Prophylaxis)

Beyond its approved indications for invasive aspergillosis and mucormycosis, the potential role of this compound in other therapeutic areas is being explored. oup.comnih.gov

Studies have investigated this compound for antifungal prophylaxis, particularly in high-risk populations such as patients with hematological malignancies and those undergoing hematopoietic stem cell transplantation. frontiersin.orgresearchgate.netresearchgate.netoup.comnih.govelsevier.estandfonline.com Real-world data and retrospective studies suggest that this compound appears to be a promising alternative for prophylaxis, with some studies reporting comparable or favorable breakthrough invasive fungal disease rates and improved tolerability compared to other azoles like posaconazole (B62084) and voriconazole (B182144). nih.govtandfonline.com A meta-analysis found a pooled incidence of proven/probable breakthrough IFI of 7% among patients receiving this compound prophylaxis. oup.com Aspergillus species were the most common pathogens in breakthrough infections during prophylaxis. oup.com

The efficacy of this compound in treating invasive candidiasis has also been evaluated, although it did not achieve noninferiority to caspofungin in a clinical trial and therefore lacks an FDA-approved indication for this. frontiersin.orgnih.gov However, some studies suggest it can be used as an alternative for de-escalation therapy after initial treatment with first-line agents like echinocandins. frontiersin.org

Here is a summary of research areas for new therapeutic uses:

Therapeutic AreaResearch FocusFindings/Potential RoleSource
Antifungal ProphylaxisHigh-risk patients (hematological malignancies, HSCT)Promising alternative, comparable breakthrough rates, potentially improved tolerability vs other azoles. nih.govtandfonline.com Breakthrough infections, primarily Aspergillus species, can occur. oup.com frontiersin.orgresearchgate.netresearchgate.netoup.comnih.govelsevier.estandfonline.com
Invasive CandidiasisTreatment, particularly as step-down therapyDid not achieve noninferiority to caspofungin in a trial. nih.gov May be used as alternative for de-escalation after first-line treatment. frontiersin.org frontiersin.orgnih.gov
Rare Fungal DiseasesInvasive fungal disease caused by emerging molds, yeasts, dimorphic fungi (Cryptococcus, Paracoccidioides, Coccidioides, Histoplasma, Blastomyces)Promising overall response rates observed in the VITAL study. frontiersin.orgresearchgate.netbasilea.com frontiersin.orgresearchgate.netbasilea.com
Non-Invasive Fungal DiseasesEsophageal candidiasisEfficacy and safety similar to fluconazole (B54011) in one study. frontiersin.org frontiersin.org
Complex/Multiple Pathogen InfectionsSevere pneumonia in immunocompromised hosts with co-infections including invasive aspergillosis.Exhibited robust efficacy with minimal adverse drug reactions in a case series. nih.gov nih.gov

Advanced Predictive Modeling for this compound's Clinical Efficacy and Safety Outcomes

Predictive modeling approaches are being explored to better understand the relationship between this compound exposure and clinical outcomes. Population pharmacokinetic models are being developed to characterize drug behavior in different patient populations, including critically ill patients and children, where pharmacokinetic variability can be significant. elsevier.eselsevier.esresearchgate.netmdpi.com

While some studies in adults have not found a statistically significant relationship between this compound exposure (e.g., trough concentrations, AUC) and efficacy or safety endpoints, suggesting that the exposures achieved with standard dosing are appropriate, research continues to refine these models. mdpi.comasm.org The goal is to identify factors that may influence drug exposure and response, potentially allowing for more personalized therapy in the future, although routine therapeutic drug monitoring is not generally considered necessary for this compound in adults due to its predictable pharmacokinetics. oup.commdpi.comasm.org However, therapeutic drug monitoring may be important in pediatric patients due to observed pharmacokinetic variability. elsevier.eselsevier.es

Advanced modeling techniques, potentially incorporating artificial intelligence, are being explored in antifungal development to predict resistance and optimize treatment strategies. mdpi.com

Genomic and Proteomic Approaches to Personalized this compound Therapy

Genomic and proteomic approaches are increasingly being applied to understand host-pathogen interactions and predict antifungal drug response, paving the way for personalized therapy. While specific research applying these techniques directly to guide this compound therapy is an emerging area, the broader application of genomics and proteomics in antifungal research holds promise.

Understanding the genetic basis of fungal resistance mechanisms, particularly alterations in the CYP51A gene and other potential resistance pathways, can help predict this compound susceptibility. dovepress.comasm.orgresearchgate.net Genomic insights can also inform the development of rapid diagnostics to predict resistance before treatment initiation. mdpi.com

On the host side, genetic factors influencing drug metabolism and immune response could potentially impact this compound's efficacy and tolerability. While not yet standard practice for this compound, pharmacogenomic testing is being explored in clinical settings to personalize drug treatments and potentially reduce adverse drug reactions for various medications. researchgate.net Future research may explore specific genetic markers that predict individual responses to this compound, allowing for more tailored dosing or treatment strategies.

Addressing Unmet Needs and Future Research Priorities in this compound Studies

This compound, a broad-spectrum triazole antifungal, has become an important agent in the treatment of invasive fungal diseases (IFDs), particularly invasive aspergillosis (IA) and invasive mucormycosis (IM) researchgate.netfrontiersin.org. Despite its established efficacy and favorable pharmacokinetic and safety profiles compared to some older antifungals, several unmet needs and areas for future research remain to optimize its use and expand its potential applications researchgate.netoup.comnih.govdovepress.com.

One significant area requiring further investigation is the role of this compound in specific patient populations and clinical scenarios that were not extensively covered in initial clinical trials pfizer.com. This includes its use as a first-line therapy in various high-risk groups such as patients with onco-hematological malignancies, solid organ transplant recipients, those receiving immunosuppressive therapy, patients with post-viral infections, individuals in intensive care units, and those with chronic obstructive pulmonary disease pfizer.com. Additionally, research is needed to evaluate its effectiveness in patients undergoing CAR-T cell therapy and in cases of co-infections involving both Aspergillus and Mucorales species pfizer.com. Real-world data in these diverse and often complex patient populations are limited, highlighting a critical knowledge gap mdpi.commdpi.com.

The management of fungal infections in the central nervous system (CNS) is another area where further research on this compound is needed pfizer.com. Given the challenges associated with treating CNS infections, understanding the penetration and efficacy of this compound in this compartment is crucial.

While therapeutic drug monitoring (TDM) is not routinely recommended for this compound in adults due to its predictable pharmacokinetics, its utility in certain special populations, such as severely ill patients, those receiving renal replacement therapy or extracorporeal membrane oxygenation (ECMO), obese patients, and hypoalbuminemic patients, warrants further investigation pfizer.comnih.gov. Pediatric patients, in particular, may benefit from TDM due to faster drug clearance, especially in those weighing less than 35kg, which can lead to variable drug concentrations elsevier.esnih.govelsevier.es. Studies are needed to define the role of TDM in optimizing this compound therapy in these vulnerable groups pfizer.comelsevier.esnih.govelsevier.es.

Research into drug-drug interactions with this compound in real-world settings is also a priority pfizer.com. Although it generally has a more favorable interaction profile than voriconazole, particularly with immunosuppressive drugs, understanding potential interactions in complex regimens used in immunocompromised patients is important for safe and effective use oup.comresearchgate.net.

Investigating the use of this compound for antifungal prophylaxis is another potential area for future research researchgate.netdovepress.com. While some real-world evidence suggests potential utility, particularly when other prophylactic options are limited by toxicity or interactions, dedicated clinical trials are needed to establish its efficacy and optimal use in this setting researchgate.net.

Furthermore, research is needed to understand and manage breakthrough fungal infections occurring after azole treatment, including those potentially involving this compound pfizer.com. Evaluating the effectiveness of this compound as salvage therapy for infections refractory to other antifungal agents is also an ongoing area of interest elsevier.esdovepress.comresearchgate.net.

The in vitro activity of this compound against a broader range of fungal pathogens, including rare molds, yeasts beyond Candida, and dimorphic fungi, continues to be explored researchgate.netnih.govtandfonline.com. While studies have shown activity against some of these organisms, validated in vivo pharmacokinetic/pharmacodynamic (PK/PD) models are not fully established for many, indicating a knowledge gap in optimizing therapy for infections caused by these less common pathogens asm.org. Continued surveillance of antifungal susceptibility and the emergence of resistance, particularly cross-resistance with other triazoles, is also an urgent necessity researchgate.netnih.gov.

Future research priorities also include evaluating the potential role of this compound in combination antifungal therapies, particularly for severe or refractory infections elsevier.esdovepress.comresearchgate.net.

The limited clinical data supporting the use of this compound for invasive mucormycosis compared to invasive aspergillosis highlights a need for more real-world studies specifically focusing on its effectiveness and safety in IM patients researchgate.netmdpi.comresearchgate.net.

The following table summarizes some of the key unmet needs and future research priorities for this compound:

Unmet Need / Research PriorityRationale
Use in specific high-risk patient populationsLimited data in certain immunocompromised groups, post-viral infections, CAR-T recipients, co-infections.
Treatment of CNS fungal infectionsNeed to understand penetration and efficacy in the central nervous system.
Role of Therapeutic Drug Monitoring (TDM)Utility in special populations (severely ill, renal impairment, ECMO, pediatric, etc.) needs clarification.
Real-world drug-drug interaction managementUnderstanding interactions in complex patient regimens.
Antifungal prophylaxisEstablishing efficacy and optimal use through dedicated trials.
Management of breakthrough infectionsEvaluating effectiveness after prior azole exposure.
Salvage therapy for refractory infectionsFurther data on its role when initial treatments fail.
Activity against rare and emerging fungal pathogensExpanding in vitro and in vivo data, developing PK/PD models.
Surveillance of resistance and cross-resistanceMonitoring susceptibility patterns and understanding resistance mechanisms.
Use in combination antifungal therapiesExploring potential benefits in severe or refractory cases.
Real-world effectiveness and safety in invasive mucormycosisAddressing the limited clinical data compared to invasive aspergillosis.

Future research efforts addressing these areas will help to further define the optimal role of this compound in the evolving landscape of invasive fungal disease management dovepress.comresearchgate.net.

Q & A

Q. What distinguishes Isavuconazole’s spectrum of activity from other triazole antifungals in treating invasive fungal infections?

this compound exhibits broad-spectrum activity against Aspergillus, Mucorales, and Candida species, with distinct advantages in bioavailability and drug-drug interaction profiles compared to voriconazole or posaconazole. To evaluate its spectrum, researchers should employ in vitro minimum inhibitory concentration (MIC) assays across fungal isolates, complemented by animal models (e.g., murine aspergillosis) to correlate MICs with in vivo efficacy. Clinical trials should stratify outcomes by pathogen type and resistance patterns .

Q. What are the standard pharmacokinetic (PK) parameters for this compound, and how do they inform dosing strategies?

Key PK parameters include a bioavailability of ~98%, plasma half-life of 130 hours, and volume of distribution (Vd) of 450 L, reflecting extensive tissue penetration. The loading dose (372 mg every 8 hours for six doses) ensures rapid steady-state concentrations, while maintenance dosing (200 mg/day) accounts for nonlinear PK. Researchers should validate dosing in special populations (e.g., renal/hepatic impairment) using therapeutic drug monitoring (TDM), targeting trough levels of 1–4.6 µg/mL to avoid toxicity .

Q. How do researchers design in vitro studies to assess this compound’s antifungal efficacy?

Standardize MIC testing per CLSI/EUCAST guidelines using broth microdilution. Include comparator antifungals (e.g., voriconazole) and assess time-kill kinetics. For biofilm studies, utilize microtiter plates with sessile cells and confocal microscopy to evaluate penetration. Pair in vitro data with genomic analysis of fungal resistance mechanisms (e.g., CYP51A mutations) .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling address variability in this compound exposure among immunocompromised patients?

Develop PopPK models using nonlinear mixed-effects software (e.g., NONMEM). Incorporate covariates like renal function (eGFR), hepatic CYP3A4 activity, and drug interactions (e.g., with rifampin). Validate models through bootstrap analysis and visual predictive checks. For precision dosing, apply Bayesian estimation to individualize regimens based on TDM and comorbidities .

Q. What methodological approaches resolve contradictions in this compound’s efficacy data across patient populations?

Conduct meta-analyses of clinical trials (e.g., SECURE, VITAL) to identify heterogeneity sources. Use subgroup analysis for immunocompromised vs. immunocompetent cohorts. Apply multivariable regression to adjust for confounders (e.g., baseline fungal burden, host immunity). For discordant in vitro/in vivo results, integrate pharmacodynamic (PD) models (e.g., AUC/MIC ratios) with Monte Carlo simulations .

Q. How can researchers optimize experimental designs to evaluate this compound’s CNS penetration in cerebral fungal infections?

Utilize paired plasma and cerebrospinal fluid (CSF) sampling in clinical trials, with LC-MS/MS quantification. For tissue penetration, collaborate on neuroimaging studies (e.g., PET with radiolabeled this compound) or analyze post-mortem brain tissue in animal models. Compare inflammatory vs. non-inflammatory CNS regions to assess penetration variability .

Methodological Frameworks

Q. How can the PICOT framework structure comparative studies of this compound vs. liposomal amphotericin B in mucormycosis?

  • P: Patients with hematologic malignancies and mucormycosis.
  • I: this compound (200 mg/day after loading dose).
  • C: Liposomal amphotericin B (5 mg/kg/day).
  • O: 42-day all-cause mortality and adverse event rates.
  • T: 6-week follow-up. Power calculations should account for non-inferiority margins, and stratified randomization should balance baseline risks .

Q. What statistical methods address missing data in real-world this compound studies?

Apply multiple imputation for missing TDM or outcome variables, assuming missing-at-random mechanisms. Use sensitivity analyses (e.g., pattern-mixture models) to test robustness. For survival data, employ Cox proportional hazards models with time-varying covariates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isavuconazole
Reactant of Route 2
Reactant of Route 2
Isavuconazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.